![molecular formula C7H6LiNOS B14309782 Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide CAS No. 114562-77-5](/img/structure/B14309782.png)
Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide is an organolithium compound characterized by the presence of a lithium atom bonded to a phenyl group substituted with an oxo-lambda~4~-sulfanylidene amino group. This compound is part of the broader class of organolithium reagents, which are widely used in organic synthesis due to their high reactivity and ability to form carbon-lithium bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide typically involves the lithiation of a suitable precursor. One common method is the reaction of 4-[(oxo-lambda~4~-sulfanylidene)amino]phenylmethane with an organolithium reagent such as n-butyllithium in an aprotic solvent like tetrahydrofuran (THF). The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high yields .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, solvent choice, and reagent purity, to ensure consistent product quality. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: The compound can act as a nucleophile, adding to electrophilic centers in substrates.
Substitution Reactions: It can participate in both nucleophilic substitution (SN1 and SN2) and electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. Typical reaction conditions involve the use of aprotic solvents, low temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving this compound depend on the specific reaction type and conditions. For example, nucleophilic addition to a carbonyl compound would yield an alcohol, while substitution reactions with halides would produce substituted aromatic compounds .
Wissenschaftliche Forschungsanwendungen
Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide has several scientific research applications:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound is employed in the preparation of advanced materials, such as polymers and nanomaterials.
Biological Studies: It serves as a tool in the study of biological processes and the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide involves the formation of a highly reactive carbon-lithium bond. This bond allows the compound to act as a strong nucleophile, attacking electrophilic centers in substrates. The lithium atom can also coordinate with other atoms or groups, influencing the reactivity and selectivity of the compound in various reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium Phenylmethanide: Similar in structure but lacks the oxo-lambda~4~-sulfanylidene amino group.
Lithium Benzylamide: Contains an amide group instead of the oxo-lambda~4~-sulfanylidene amino group.
Uniqueness
Lithium {4-[(oxo-lambda~4~-sulfanylidene)amino]phenyl}methanide is unique due to the presence of the oxo-lambda~4~-sulfanylidene amino group, which imparts distinct electronic and steric properties. These properties influence the compound’s reactivity and make it suitable for specific applications in organic synthesis and material science .
Eigenschaften
CAS-Nummer |
114562-77-5 |
|---|---|
Molekularformel |
C7H6LiNOS |
Molekulargewicht |
159.2 g/mol |
IUPAC-Name |
lithium;1-methanidyl-4-(sulfinylamino)benzene |
InChI |
InChI=1S/C7H6NOS.Li/c1-6-2-4-7(5-3-6)8-10-9;/h2-5H,1H2;/q-1;+1 |
InChI-Schlüssel |
SMQWYSSYUXJURM-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].[CH2-]C1=CC=C(C=C1)N=S=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Amino-2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B14309702.png)
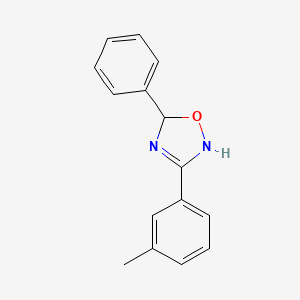
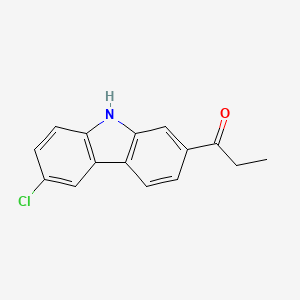
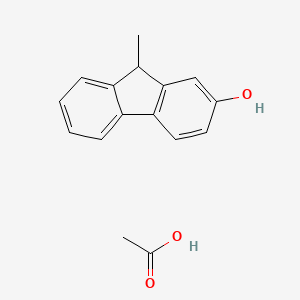
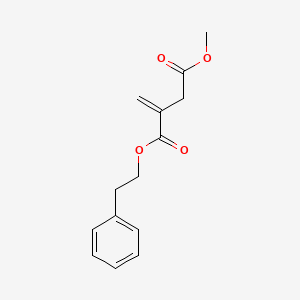
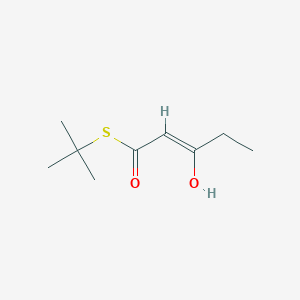
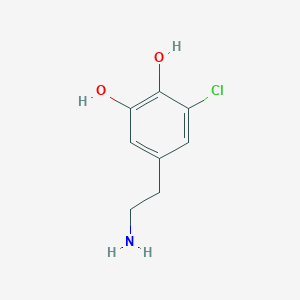
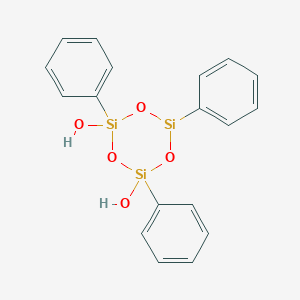
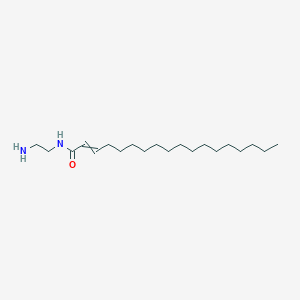
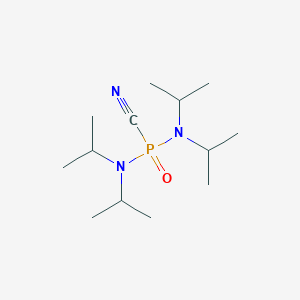
![[(1-Methoxy-4-methylpent-3-en-1-yl)sulfanyl]benzene](/img/structure/B14309752.png)
-lambda~5~-phosphane](/img/structure/B14309753.png)
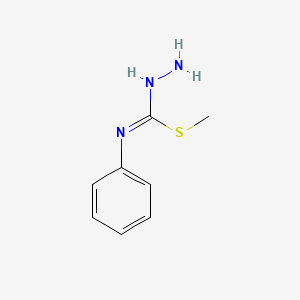
![Ethyl 4-[(oxan-2-yl)oxy]benzoate](/img/structure/B14309769.png)
